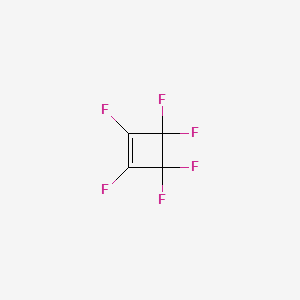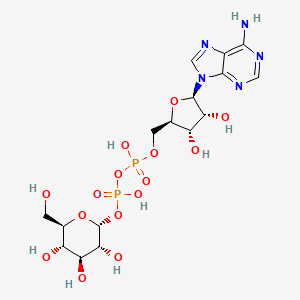
D-Glucurono-6,2-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-glucurono-6,2-lactone is a glucuronolactone. It derives from a D-glucuronic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis of Optically Active Inositol Derivatives
D-Glucurono-6,3-lactone has been used to synthesize optically active and partially protected inositols. This process efficiently converts the D-gluco configuration to the L-ido configuration, involving reductive cyclization of dials to cyclitols (Watanabe, Mitani, & Ozaki, 1987).
Interaction with Lead(II) Ion
Research shows the interaction of Pb(II) ion with β-D-glucurono-6,3-lactone in aqueous solution. Solid compounds like Pb(D-glucurono-6,3-lactone)(NO3)2 were characterized using FT-IR, 1H and 13C NMR spectroscopy, and molar conductivity measurements (Tajmir-Riahi, 1989).
Solvent-Free Microwave Irradiation Applications
D-Glucurono-6,1-lactone was synthesized from D-glucuronic acid. The lactone opening with alcohols was studied under microwave irradiation in solvent-free conditions, demonstrating a novel approach in carbohydrate chemistry (Rat et al., 2007).
Carbohydrate-Silver Complexes
D-Glucurono-γ-lactone's interaction with various Ag(I) compounds in aqueous solutions was explored. The study included synthesis and characterization of compounds like Ag(D-glucurone)NO3· H2O, showing how silver ions interact with the sugar lactones (Tajmir-Riahi, 1987).
Chemoenzymatic Synthesis and Properties
Sucuronamide was synthesized using D-glucurono-6,3-lactone, showcasing an efficient chemoenzymatic method. This demonstrates the potential of D-glucurono-6,3-lactone in the production of complex organic compounds (Mizoguchi et al., 2016).
Hydrophilic β-Turn Mimetic Synthesis
D-Glucurono-3,6-lactone and L-cysteine were used to form a hydrophilic β-turn mimetic, indicating a novel approach to mimic protein structures in synthetic chemistry (Geyer et al., 1999).
Reactivity and Chemical Properties
Studies on D-glucofuranurono-6,3-lactone reveal its unique chemical reactivity and properties, crucial for synthetic chemistry applications (Dax & Weidmann, 1976).
Sucuronic Acid Synthesis
D-Glucurono-6,3-lactone was used with sucrose to synthesize sucuronic acid, a novel carbohydrate compound. The process involved a three-step chemoenzymatic method, indicating lactone's versatility in organic synthesis (Hosaka et al., 2018).
Eigenschaften
Produktname |
D-Glucurono-6,2-lactone |
|---|---|
Molekularformel |
C6H8O6 |
Molekulargewicht |
176.12 g/mol |
IUPAC-Name |
(2S,3S,4S,5S)-3,4,5-trihydroxy-6-oxooxane-2-carbaldehyde |
InChI |
InChI=1S/C6H8O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h1-5,8-10H/t2-,3-,4+,5+/m1/s1 |
InChI-Schlüssel |
JBQGSJDKHSBLDG-MBMOQRBOSA-N |
Isomerische SMILES |
C(=O)[C@@H]1[C@H]([C@@H]([C@@H](C(=O)O1)O)O)O |
SMILES |
C(=O)C1C(C(C(C(=O)O1)O)O)O |
Kanonische SMILES |
C(=O)C1C(C(C(C(=O)O1)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





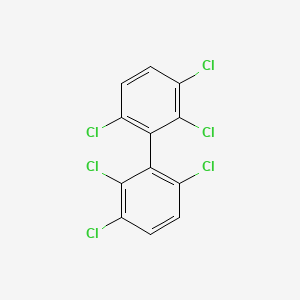
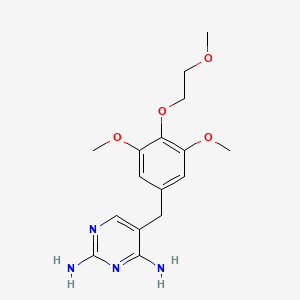
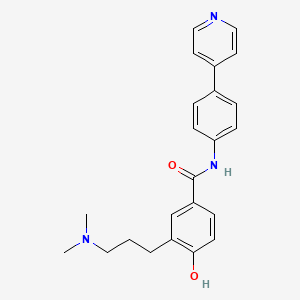

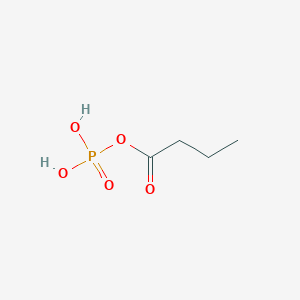

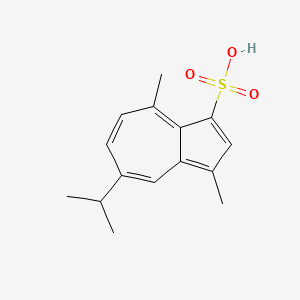
![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine](/img/structure/B1221717.png)


